1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216850-96-2
VCID: VC6462848
InChI: InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-14-22(29-3)8-9-24(19)30-17-21(28)16-26-10-12-27(13-11-26)23-15-20(25)7-6-18(23)2;/h4,6-9,14-15,21,28H,1,5,10-13,16-17H2,2-3H3;1H
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl
Molecular Formula: C24H32Cl2N2O3
Molecular Weight: 467.43

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

CAS No.: 1216850-96-2

Cat. No.: VC6462848

Molecular Formula: C24H32Cl2N2O3

Molecular Weight: 467.43

* For research use only. Not for human or veterinary use.

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride - 1216850-96-2

Specification

CAS No. 1216850-96-2
Molecular Formula C24H32Cl2N2O3
Molecular Weight 467.43
IUPAC Name 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-14-22(29-3)8-9-24(19)30-17-21(28)16-26-10-12-27(13-11-26)23-15-20(25)7-6-18(23)2;/h4,6-9,14-15,21,28H,1,5,10-13,16-17H2,2-3H3;1H
Standard InChI Key BEVUVQUWWZILQH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propan-2-ol backbone connecting two distinct aromatic systems (Figure 1). The first moiety consists of a 2-allyl-4-methoxyphenoxy group, which introduces electron-donating methoxy and allyl substituents to the phenyl ring. The second moiety is a 4-(5-chloro-2-methylphenyl)piperazine group, where the piperazine ring is substituted with a chloro-methylphenyl group at the para position. The hydrochloride salt enhances aqueous solubility, a common modification for bioactive molecules.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1216850-96-2
Molecular FormulaC<sub>24</sub>H<sub>32</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight467.43 g/mol
IUPAC Name1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(C(COC3=C(C=CC(=C3)OC)CC=C)O)CO

Synthesis and Characterization

Hypothetical Synthetic Pathways

Although no explicit synthesis route is documented for this compound, its structure suggests a multi-step approach involving:

  • Piperazine Functionalization: Introducing the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution or Ullmann coupling .

  • Phenoxy Linker Formation: Coupling the allyl-methoxyphenoxy fragment to the propan-2-ol backbone using Mitsunobu or Williamson ether synthesis.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Analytical Characterization

Key characterization methods would include:

  • NMR Spectroscopy: To confirm the positions of the allyl, methoxy, and chloro-methyl groups.

  • Mass Spectrometry: For verifying molecular weight and fragmentation patterns.

  • X-ray Crystallography: To resolve stereochemical ambiguities, though this data is currently unavailable.

Biological Activity and Mechanistic Insights

Receptor Interaction Hypotheses

The piperazine moiety is a hallmark of neurotransmitter receptor ligands. Compounds with analogous structures, such as κ-opioid receptor antagonists (e.g., JDTic), demonstrate high affinity for G-protein-coupled receptors (GPCRs) . The chloro-methylphenyl group in this compound may enhance lipophilicity, facilitating blood-brain barrier penetration, while the allyl-methoxyphenoxy group could modulate serotonin or adrenergic receptor interactions .

Table 2: Hypothetical Receptor Affinities Based on Structural Analogues

Receptor TypePotential ActivitySupporting Evidence
κ-OpioidAntagonistPiperazine derivatives in PMC6462848
5-HT<sub>2A</sub>Partial AgonistMethoxyphenoxy motifs in related compounds
α<sub>1</sub>-AdrenergicBlockerChlorophenyl-piperazine scaffolds

Future Research Directions

Priority Investigations

  • In Vitro Binding Assays: Screen against opioid, serotonin, and adrenergic receptors using [<sup>35</sup>S]GTPγS binding assays .

  • In Vivo Efficacy Models: Test in rodent models of depression or anxiety to assess therapeutic potential.

  • Metabolic Stability Studies: Identify major metabolites and assess CYP inhibition/induction risks.

Structural Optimization

  • Allyl Group Replacement: Substitute with cyclopropyl or fluorinated groups to enhance metabolic stability.

  • Chiral Resolution: Isolate enantiomers to determine the active form and reduce off-target effects .

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